5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
CAS No.: 835894-71-8
Cat. No.: VC6490432
Molecular Formula: C17H19ClN4O2S
Molecular Weight: 378.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835894-71-8 |
|---|---|
| Molecular Formula | C17H19ClN4O2S |
| Molecular Weight | 378.88 |
| IUPAC Name | (5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H19ClN4O2S/c1-24-14-6-4-3-5-13(14)21-7-9-22(10-8-21)16(23)15-12(18)11-19-17(20-15)25-2/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | TXNZHGFLTLLFGX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC |
Introduction
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family, characterized by its unique molecular structure. This compound features a pyrimidine core substituted with a chlorinated carbon, a methylthio group, and a piperazine moiety functionalized with a methoxyphenyl group and a carbonyl linker.
Molecular Formula and Weight
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Molecular Formula: C16H17ClN4O2S
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Molecular Weight: Approximately 380.85 g/mol
Representation
| Property | Value/Description |
|---|---|
| SMILES Notation | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(SC)N=CN=C3Cl |
| InChIKey | Specific identifier for database searches: Not available in current sources |
Synthesis and Preparation
The synthesis of 5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves:
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Formation of the pyrimidine core: This is achieved through condensation reactions involving appropriate precursors like thiourea and chlorinated derivatives.
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Functionalization: Introduction of the methylthio group at position 2 and the attachment of the piperazine moiety via carbonyl linkage.
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Substitution on the piperazine ring: The methoxyphenyl group is introduced using alkylation or acylation reactions.
Pharmaceutical Potential
Compounds with similar structures often exhibit biological activities such as:
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Anticancer properties (e.g., inhibition of specific kinases).
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Antiviral or antibacterial activity due to their ability to interfere with nucleic acid synthesis.
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Potential as central nervous system (CNS) agents, given the presence of the piperazine moiety.
Research Use
This compound may serve as:
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A lead molecule in drug discovery.
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A scaffold for synthesizing derivatives with enhanced pharmacological profiles.
Spectroscopic Analysis
Typical methods used for characterization include:
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NMR Spectroscopy: Proton and carbon signals confirm the presence of functional groups like methoxy, methylthio, and aromatic protons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl (C=O) and thioether (C-S).
Crystallographic Data
Compounds like this often crystallize in monoclinic or triclinic systems, providing detailed bond angles and lengths.
Biological Activity Studies
While specific studies on this compound are unavailable in current databases, structurally related compounds have demonstrated:
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Cytotoxicity against cancer cell lines (e.g., HeLa, HCT-116).
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Apoptosis-inducing properties via mitochondrial pathways.
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Selectivity towards certain types of bacterial or viral targets.
Challenges
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Limited availability of experimental data specific to this compound.
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Need for further pharmacokinetic studies to assess bioavailability and toxicity.
Opportunities
Future research could focus on:
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Screening for anticancer or CNS activity.
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Modifying substituents to optimize binding affinity for biological targets.
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Exploring its potential as a precursor in combinatorial chemistry.
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